molecular formula C8H10BrNO B2592121 2-Bromo-5-(methoxymethyl)aniline CAS No. 1547324-34-4

2-Bromo-5-(methoxymethyl)aniline

Cat. No.: B2592121
CAS No.: 1547324-34-4
M. Wt: 216.078
InChI Key: SHDLYDHKNSHNII-UHFFFAOYSA-N
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Description

2-Bromo-5-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a methoxymethyl group at the 5-position

Preparation Methods

The synthesis of 2-Bromo-5-(methoxymethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Bromo-5-(methoxymethyl)aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-(methoxymethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methoxymethyl)aniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

2-Bromo-5-(methoxymethyl)aniline can be compared with other similar compounds, such as:

    2-Bromo-5-methoxyaniline: Similar structure but lacks the methoxymethyl group.

    2-Bromoaniline: Lacks both the methoxymethyl and methoxy groups.

    5-Methoxyaniline: Lacks the bromine atom.

Properties

IUPAC Name

2-bromo-5-(methoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDLYDHKNSHNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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